molecular formula C7H11BrO2 B2978645 1-bromocyclohexane-1-carboxylic acid CAS No. 55106-53-1

1-bromocyclohexane-1-carboxylic acid

Cat. No. B2978645
Key on ui cas rn: 55106-53-1
M. Wt: 207.067
InChI Key: KHFXNUAYBKPUKC-UHFFFAOYSA-N
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Patent
US03954730

Procedure details

35 g (0.275 mol) cyclohexanecarboxylic acid and 28.4 ml (0.548 mol) bromine with the addition of 3 g red phosphorus.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:10]Br>>[Br:10][C:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
28.4 mL
Type
reactant
Smiles
BrBr
Name
red phosphorus
Quantity
3 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1(CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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